6-(乙酰氧基甲基)烟酸甲酯

描述

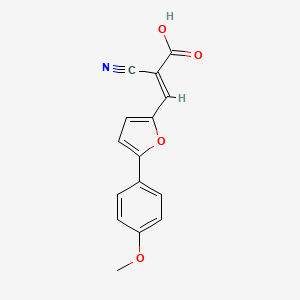

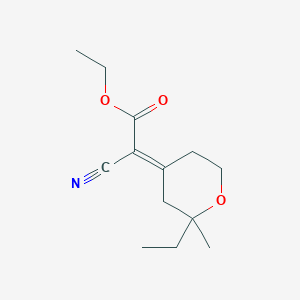

Methyl 6-(acetoxymethyl)nicotinate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.201. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-(acetoxymethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(acetoxymethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和药理活性

- 合成和抗伤害感受活性:烟酸甲酯是烟酸的衍生物,已被合成并评估其抗伤害感受(止痛)活性。这项研究表明,烟酸甲酯在小鼠中表现出显着的周围和中枢抗伤害感受活性,表明在疼痛管理中具有潜在应用 (Erharuyi 等人,2015)。

皮肤渗透和代谢

- 烟酸酯的经皮渗透:一项研究调查了化学结构与各种烟酸酯经皮吸收之间的关系。研究发现,烟酸甲酯有效绕过了皮肤中的角质层屏障,表明其在透皮给药系统中的潜力 (Guy 等人,1986)。

代谢健康影响

- 烟酰胺核糖补充剂:关于烟酰胺核糖(烟酸衍生物涉及的 NAD+ 前体)的研究表明,它可以影响肥胖人群的骨骼肌代谢和身体成分。这表明烟酸甲酯衍生物与代谢健康之间可能存在联系 (Remie 等人,2020)。

色谱分析

- 烟酸衍生物的色谱评价:一项研究重点关注烟酸衍生物(包括烟酸甲酯)的色谱分离。此类研究对于在各种应用中对这些化合物进行分析表征至关重要 (Pyka 和 Klimczok,2007)。

合成和化学性质

- 安全合成方法的开发:已经对各种烟酸酯衍生物的安全且经济的合成进行了研究,反映了人们对优化这些化合物的生产方法的持续兴趣 (Mulder 等人,2013)。

视网膜保护作用

- 烟酸酯衍生物的视网膜保护作用:一项关于 2-乙基-3-羟基-6-甲基吡啶烟酸酯(一种衍生物)的研究表明,在视网膜缺血的大鼠模型中具有潜在的视网膜保护作用。这表明 6-(乙酰氧基甲基)烟酸甲酯在眼部健康中具有潜在的应用领域 (Peresypkina 等人,2020)。

抗菌和抗氧化特性

- 抗菌和抗氧化活性:一些烟酸酯衍生物已被合成并评估其抗菌和抗氧化特性,表明在这些领域具有潜在应用 (Shyma 等人,2013)。

作用机制

Target of Action

Methyl 6-(acetoxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

Niacin acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of ion channels and the flow of ions across the cell membrane . This results in the generation of a nerve impulse .

Biochemical Pathways

Niacin and its derivatives are known to be involved in the metabolism of glucose, insulin, and blood lipids . They upregulate insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . This involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .

Result of Action

The activation of nicotinic acetylcholine receptors by niacin and its derivatives can lead to various physiological responses, including muscle contraction, heart rate regulation, and the release of certain neurotransmitters .

属性

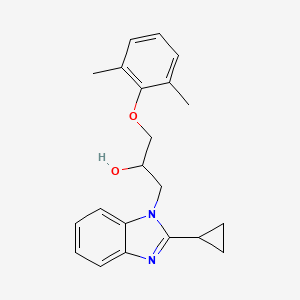

IUPAC Name |

methyl 6-(acetyloxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLMSMOILJHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

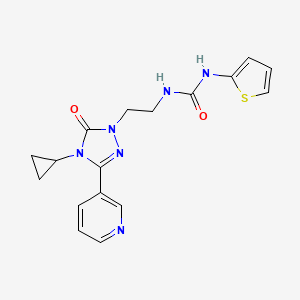

![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)

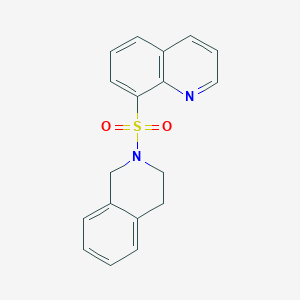

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

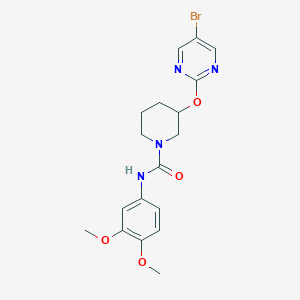

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)